Hbbpc
Description
HBBPC (2-(p-chloro-alpha-hydroxybenzyl)-benzimidazole hydrochloride) is a synthetic benzimidazole derivative with vasodilatory properties. Its structure comprises a benzimidazole core substituted with a p-chloro-alpha-hydroxybenzyl group, synthesized via condensation of p-chloro[14C]mandelic acid with 1,2-diaminobenzene . Pharmacologically, this compound acts peripherally on vascular smooth muscle, exhibiting vasodilator activity comparable to papaverine in isolated rabbit ear models but with a notably prolonged duration of action .
Properties
Molecular Formula |
C14H12Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl-(4-chlorophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C14H11ClN2O.ClH/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14;/h1-8,13,18H,(H,16,17);1H |
InChI Key |
KKSOINRXIYAYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O.Cl |
Synonyms |
2-(alpha-hydroxybenzyl)benzimidazole 2-(p-chloro-alpha-hydroxybenzyl)benzimidazole HBBPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole Class
Benzimidazole derivatives are widely studied for diverse biological activities. Key structural analogues include:
Omeprazole
- Structure : Substituted benzimidazole with a sulfinyl group.
- Function : Proton pump inhibitor (PPI) targeting gastric acid secretion.
- Comparison : While both HBBPC and omeprazole share the benzimidazole core, their substituents dictate divergent mechanisms. Omeprazole’s sulfinyl group enables covalent binding to proton pumps, unlike this compound’s chloro-hydroxybenzyl group, which facilitates vascular smooth muscle relaxation .
Albendazole
- Structure : Benzimidazole with a methyl carbamate group.
- Function : Anthelmintic agent targeting microtubule polymerization.
- Comparison: Albendazole’s carbamate side chain enhances antiparasitic activity, whereas this compound’s polar hydroxy group is critical for vasodilation. This highlights how minor structural variations in benzimidazoles lead to functionally distinct outcomes .
Functional Analogues: Vasodilators
Papaverine
- Structure: Isoquinoline alkaloid.
- Mechanism: Non-selective PDE inhibitor, increasing cAMP/cGMP levels.
- Comparison :
- Potency : In isolated rabbit ears, this compound’s vasodilatory efficacy matches papaverine’s .
- Duration : this compound’s effects persist longer, likely due to slower metabolic clearance or enhanced receptor binding .
- Synthesis : Papaverine is naturally derived or semi-synthesized, whereas this compound is fully synthetic, enabling isotopic labeling for pharmacokinetic studies .
Hydralazine
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
Research Findings and Limitations
- Structural Insights : The chloro-hydroxybenzyl group in this compound enhances target affinity compared to unsubstituted benzimidazoles, as evidenced by NMR and MS characterization .
- Contradictions : Despite structural similarities to other benzimidazoles, this compound lacks antifungal or antiparasitic activity, underscoring the role of substituents in biological specificity .
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